molecular formula C9H6Cl3NO2 B14579375 Chloro(phenyl)methyl (dichloromethylidene)carbamate CAS No. 61351-40-4

Chloro(phenyl)methyl (dichloromethylidene)carbamate

Cat. No.: B14579375
CAS No.: 61351-40-4
M. Wt: 266.5 g/mol
InChI Key: ARSTZSHPLIQUND-UHFFFAOYSA-N
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Description

Chloro(phenyl)methyl (dichloromethylidene)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro(phenyl)methyl (dichloromethylidene)carbamate typically involves the reaction of chloroformates with amines. One common method is the reaction of phenyl chloroformate with methylamine in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as indium triflate can facilitate the synthesis of carbamates from alcohols and urea under eco-friendly conditions .

Chemical Reactions Analysis

Types of Reactions

Chloro(phenyl)methyl (dichloromethylidene)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate esters, while reduction can produce amines .

Scientific Research Applications

Chloro(phenyl)methyl (dichloromethylidene)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of chloro(phenyl)methyl (dichloromethylidene)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl carbamate
  • Methyl carbamate
  • Ethyl carbamate

Comparison

Chloro(phenyl)methyl (dichloromethylidene)carbamate is unique due to the presence of both chloro and phenyl groups, which enhance its reactivity and specificity. Compared to phenyl carbamate, it has a higher reactivity due to the additional chloro group. Methyl and ethyl carbamates are simpler structures and may not exhibit the same level of biological activity .

Properties

CAS No.

61351-40-4

Molecular Formula

C9H6Cl3NO2

Molecular Weight

266.5 g/mol

IUPAC Name

[chloro(phenyl)methyl] N-(dichloromethylidene)carbamate

InChI

InChI=1S/C9H6Cl3NO2/c10-7(6-4-2-1-3-5-6)15-9(14)13-8(11)12/h1-5,7H

InChI Key

ARSTZSHPLIQUND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(OC(=O)N=C(Cl)Cl)Cl

Origin of Product

United States

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